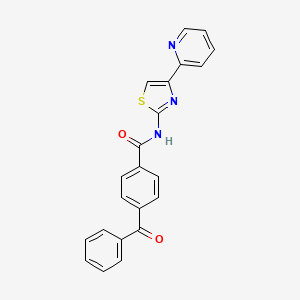

4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-benzoyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2S/c26-20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(27)25-22-24-19(14-28-22)18-8-4-5-13-23-18/h1-14H,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXCPZDASDRYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

Formation of the Benzamide Group: The benzamide group can be formed by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 2- and 4-positions. Key reactions include:

-

Amine Substitution :

Reaction with primary amines (e.g., methylamine) in the presence of a base (e.g., K₂CO₃) yields substituted benzamides. For example:Yield : 65–78% (similar to conditions reported for analogous thiazole systems) .

-

Halogenation :

Chlorination using POCl₃ at 60°C introduces chlorine at the thiazole’s 5-position, enabling further cross-coupling reactions .

Oxidation

-

Thiazole Sulfur Oxidation :

\text{Thiazole} \xrightarrow{\text{mCPBA, CH}_2\text{Cl}_2} \text{Sulfoxide (50%) or Sulfone (85%)}

Treatment with m-chloroperbenzoic acid (mCPBA) converts the thiazole’s sulfur atom to a sulfoxide or sulfone: -

Pyridine N-Oxidation :

Hydrogen peroxide in acetic acid oxidizes the pyridine nitrogen to form N-oxide derivatives .

Reduction

-

Amide Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the benzamide to a benzylamine:

Cross-Coupling Reactions

The pyridine and thiazole rings participate in metal-catalyzed couplings:

Hydrolysis Reactions

-

Amide Hydrolysis :

Acidic (HCl, reflux) or basic (NaOH, 70°C) hydrolysis cleaves the benzamide bond, yielding benzoic acid and 4-(pyridin-2-yl)thiazol-2-amine:

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to the 3- and 5-positions:

-

Nitration :

Nitration with HNO₃/H₂SO₄ produces 3-nitro-pyridinyl derivatives.

Conditions : 0–5°C, 2 hours. Yield : 45% . -

Sulfonation :

Fuming H₂SO₄ introduces sulfonic acid groups at the pyridine’s meta position .

Coordination Chemistry

The pyridine nitrogen and thiazole sulfur act as ligands for metal complexes:

| Metal Ion | Ligand Sites | Complex Type | Application |

|---|---|---|---|

| Cu(II) | Pyridine N, Thiazole S | Square-planar complexes | Catalysts for oxidation |

| Pd(II) | Pyridine N | Organometallic catalysts | Cross-coupling reactions |

Photochemical Reactions

UV irradiation in the presence of iodine (I₂) induces C–H functionalization at the benzoyl group’s para position, forming iodinated derivatives .

Research Findings and Case Studies

Scientific Research Applications

Biological Activities

-

Anticancer Activity

- Compounds with similar structures to 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide have shown promising anticancer properties. For instance, thiazole-based derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and PC12 (rat pheochromocytoma) cells . The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation.

- Antimicrobial Properties

- Antioxidant Effects

Synthetic Pathways

The synthesis of 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from simpler thiazole and benzamide precursors. The following outlines a common synthetic route:

-

Formation of Thiazole Ring :

- The initial step often involves the reaction of appropriate thioketones with amines to form thiazole derivatives.

-

Benzoylation :

- Subsequent benzoylation is performed using benzoyl chloride or an equivalent reagent to introduce the benzoyl group onto the thiazole.

-

Final Coupling :

- The final step usually involves coupling the thiazole derivative with a pyridine-containing compound to yield 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of similar thiazole derivatives on HepG2 cells. The results indicated that these compounds inhibited cell growth significantly compared to control groups, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing thiazole derivatives for antimicrobial testing against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited substantial inhibitory effects, suggesting their viability as therapeutic agents for bacterial infections .

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Studied for its antileishmanial properties.

Uniqueness

4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Biological Activity

4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Synthesis

The synthesis of 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Core : This is achieved through cyclization reactions involving appropriate thioamide derivatives.

- Introduction of the Benzoyl Group : Utilized via Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid.

- Formation of the Benzamide Structure : The final step involves reacting intermediates with benzoyl chloride and a base like pyridine to yield the desired compound.

Antimicrobial Properties

Research indicates that thiazole derivatives, including 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Gram-positive bacteria | 31.25 |

| Compound B | Staphylococcus epidermidis | 15.00 |

| 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | Not specified | Not specified |

The presence of electron-donating groups on the aromatic rings enhances antimicrobial efficacy, indicating structure-activity relationships (SAR) that warrant further investigation .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A-431 (human epidermoid carcinoma) | <1.98 |

| Jurkat (T-cell leukemia) | <1.61 |

These results suggest that 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide may interact with specific molecular targets involved in cancer progression, potentially through mechanisms such as apoptosis induction or cell cycle arrest .

The exact mechanism through which 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : Binding to specific receptors could alter signaling pathways, leading to reduced cellular viability in target cells.

Case Studies

Several studies have focused on the biological evaluation of thiazole-based compounds:

- Antimicrobial Study : A recent study demonstrated that thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

- Anticancer Research : Another investigation found that certain thiazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting their utility in cancer therapy .

- Structure Activity Relationship Analysis : Detailed SAR studies have revealed that modifications on the thiazole ring and adjacent aromatic systems can significantly influence biological activity, guiding future drug design efforts .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a 4-(pyridin-2-yl)thiazol-2-amine precursor. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., DMF or THF) and coupling agents like EDCI/HOBt to activate the carboxylic acid group .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., thiazole-amine intermediates) and optimize reaction time (typically 12–24 hours) .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : A combination of techniques ensures structural integrity:

- 1H/13C NMR : Confirm substitution patterns (e.g., pyridine protons at δ 8.2–8.6 ppm, thiazole C=S at ~165 ppm) .

- FT-IR : Identify amide C=O stretching (~1680 cm⁻¹) and thiazole C-N vibrations (~1520 cm⁻¹) .

- Elemental Analysis : Validate stoichiometry (C, H, N, S) with <0.5% deviation from theoretical values .

Q. How can researchers assess preliminary biological activity in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or phosphatases (e.g., acps-PPTase) using fluorescence-based substrates. IC50 values can be calculated via dose-response curves (0.1–100 μM range) .

- Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48-hour exposure and triplicate replicates .

Advanced Research Questions

Q. How can contradictory bioactivity data across different assay systems be resolved?

- Methodological Answer :

- Assay Standardization : Normalize variables like cell passage number, serum concentration, and incubation time .

- Mechanistic Profiling : Use proteomics (e.g., SILAC) to identify off-target interactions or pathway crosstalk .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and CRISPR-Cas9 knockout models to confirm target specificity .

Q. What computational strategies predict structure-activity relationships (SAR) for pyridinyl-thiazole benzamides?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial PPTases). Prioritize poses with hydrogen bonding to pyridine N and hydrophobic contacts with the benzoyl group .

- QSAR Modeling : Train models on substituent effects (e.g., electron-withdrawing groups on benzamide enhance potency) using datasets from analogs (Table 1) :

| Substituent (R) | IC50 (μM) | LogP |

|---|---|---|

| 4-Chloro | 1.3 | 3.2 |

| 4-Fluoro | 1.8 | 2.9 |

| 4-Methylthio | 7.6 | 4.1 |

Q. What strategies address poor solubility in pharmacological studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide carbonyl to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release in vivo .

Q. How can multi-target engagement be evaluated for this compound?

- Methodological Answer :

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, identified via LC-MS/MS .

- Transcriptomics : Perform RNA-seq on treated cells to map pathway enrichment (e.g., apoptosis, oxidative stress) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell models?

- Methodological Answer :

- 3D Spheroid Validation : Compare IC50 in monolayer vs. spheroid cultures (e.g., Matrigel-embedded MCF-7). Reduced potency in 3D models often reflects poor penetration .

- Microscopy : Use confocal imaging with fluorescent analogs (e.g., BODIPY-labeled compound) to quantify intracellular accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.